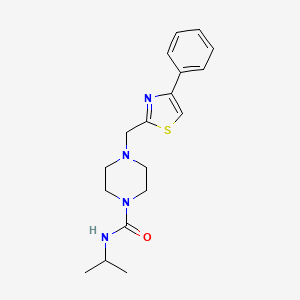
N-isopropil-4-((4-feniltiazol-2-il)metil)piperazin-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activity and applications in various fields. This compound features a piperazine ring substituted with an isopropyl group and a phenylthiazole moiety, making it a versatile molecule for various chemical and biological studies.
Aplicaciones Científicas De Investigación
N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The compound N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, also known as BCTC, is a piperazine-based compound. It is synthesized from thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its bacterial targets in a distinctive way. It is used in conjunction with a cell-penetrating peptide, octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterial cells it targets. The octaarginine-drug complex creates pores in the bacterial cell membranes , disrupting the normal functioning of the cells and leading to their death. The downstream effects of this disruption are the potent antibacterial activity displayed by the compound .
Result of Action
The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Final Coupling: The final step involves coupling the phenylthiazole moiety with the piperazine ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include using continuous flow reactors for better control over reaction conditions and employing high-throughput screening methods to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-methylpiperazine: A common building block in organic synthesis.
Phenylthiazole derivatives: Known for their diverse biological activities.
Uniqueness
N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with an isopropyl group and a phenylthiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-14(2)19-18(23)22-10-8-21(9-11-22)12-17-20-16(13-24-17)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQPFFDBVZBACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
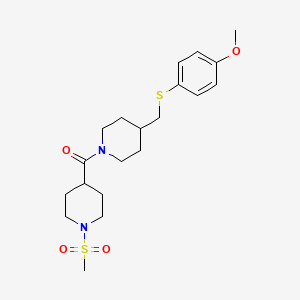
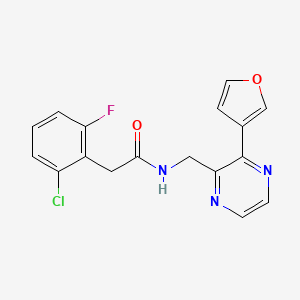
![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2436341.png)
![N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2436344.png)
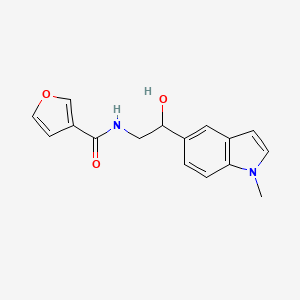
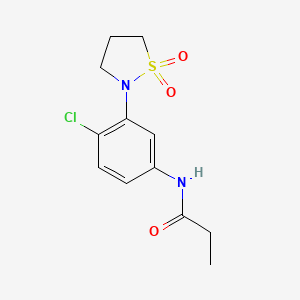
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)
![N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2436350.png)
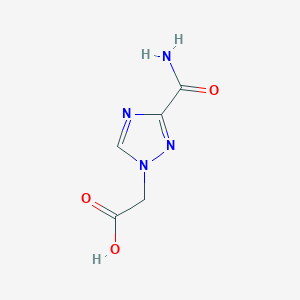
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2436353.png)
![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2436355.png)
![1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE](/img/structure/B2436357.png)
![4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2436359.png)
